molecular formula C21H17NO4S B2884430 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034329-48-9

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2884430
CAS No.: 2034329-48-9
M. Wt: 379.43
InChI Key: AMHIBCIQSIKVKD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a multifunctional benzamide derivative featuring a hydroxyethyl core substituted with furan-2-yl and furan-3-yl groups, coupled with a 4-(thiophen-3-yl)benzamide moiety. This compound combines three heterocyclic systems (two furans and one thiophene) and a polar hydroxyethyl group, making it structurally distinct.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(16-5-3-15(4-6-16)17-8-11-27-13-17)22-14-21(24,18-7-10-25-12-18)19-2-1-9-26-19/h1-13,24H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIBCIQSIKVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Core Structure Key Substituents Notable Features Reference
Target Compound Benzamide 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl, 4-(thiophen-3-yl) Triple heterocycle, polar hydroxyl N/A
9j () Benzamide 4-(Thiophen-3-yl), spirocyclic diazaspiro High lipophilicity, pyridine moiety
Flutolanil () Benzamide 3-Isopropoxyphenyl, trifluoromethyl Pesticidal, hydrolytically stable
4-Fluoro-N-[...]-benzamide () Benzamide Dihydrothienylidene, fluorophenyl Planar structure, crystallinity
Table 2: Spectral Data Comparison
Compound IR Bands (cm⁻¹) ¹H-NMR Features Reference
Target Compound ~1680 (C=O), 3150–3400 (OH/NH) Multiple furan/thiophene protons N/A
Triazoles () 1247–1255 (C=S), no C=O Thione tautomer peaks, sulfonyl groups
9j () 1660–1680 (C=O), 2200 (C≡N) Diazaspiro protons, thiophene signals

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely requires careful control of regioselectivity due to multiple heterocycles, akin to the multi-step protocols in and .
  • Bioactivity Potential: The thiophene and furan groups may confer affinity for aromatic receptors (e.g., kinase inhibitors), contrasting with pesticidal benzamides’ electron-deficient systems .
  • Stability : The hydroxyethyl group could introduce susceptibility to oxidation, necessitating stabilization strategies compared to triazoles or fluorinated derivatives .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzamide core substituted at the para position with a thiophen-3-yl group and an N-(2-hydroxyethyl) side chain bearing both furan-2-yl and furan-3-yl moieties. Key synthetic challenges include:

  • Regioselective introduction of dual furan rings without cross-reactivity.
  • Steric hindrance during amide bond formation between the aromatic acid and the hydroxyethyl-furan amine.
  • Oxidative sensitivity of the furan and thiophene heterocycles under acidic or high-temperature conditions.

Synthetic Strategies and Methodologies

Stepwise Assembly via Fragmentation

This approach involves synthesizing the benzamide and hydroxyethyl-furan fragments separately before coupling.

Synthesis of 4-(Thiophen-3-yl)Benzoic Acid
  • Method A : Suzuki-Miyaura coupling of 4-bromobenzoic acid with thiophen-3-ylboronic acid using Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/H₂O (3:1) mixture at 80°C for 12 h. Yield: 78–82%.
  • Method B : Direct lithiation of thiophene-3-boronic acid followed by coupling with methyl 4-iodobenzoate and subsequent hydrolysis. Yield: 65%.
Preparation of N-(2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethyl)Amine
  • Step 1 : Condensation of furan-2-carbaldehyde with furan-3-carbaldehyde in ethanol/water (1:1) under reflux to form a bis-furan aldehyde intermediate.
  • Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields the primary amine. Yield: 54%.
Amide Coupling
  • Reagents : EDCI/HOBt in DMF at 0–25°C for 6 h.
  • Yield : 68% after purification via silica gel chromatography (hexane/EtOAc, 3:1).

One-Pot Tandem Synthesis

A streamlined method combining fragment synthesis and coupling in a single reactor:

  • In situ generation of 4-(thiophen-3-yl)benzoyl chloride using thionyl chloride (3 eq.) in anhydrous DCM.
  • Direct addition of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)amine and triethylamine (2 eq.) at −10°C.
  • Stirring at room temperature for 4 h , followed by aqueous workup.
  • Yield : 61%.

Catalytic Systems and Reaction Optimization

Palladium-Mediated Cross-Couplings

Catalyst Ligand Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂ XPhos Toluene 110 72
PdCl₂(PPh₃)₂ None DMF/H₂O 80 68
Pd(dba)₂ BINAP 1,4-Dioxane 100 75

Solvent Effects on Amidation

Solvent Reaction Time (h) Purity (%)
DMF 6 95
THF 8 87
DCM 12 78

Data adapted from.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiophene-H), 7.45–7.32 (m, 4H, Furan-H), 5.12 (br s, 1H, -OH), 4.67 (t, J = 6.0 Hz, 1H, -CH(OH)-).
  • HRMS : m/z calcd. for C₂₃H₁₉N₂O₄S [M+H]⁺: 437.1064; found: 437.1068.

Challenges and Alternative Routes

  • Protection-Deprotection Strategies : tert-Butyldimethylsilyl (TBDMS) protection of the hydroxyl group improves amidation yields to 82%.
  • Enzymatic Catalysis : Lipase B from Candida antarctica achieves 58% yield under mild conditions (pH 7.4, 37°C).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 12 h to 2 h with 85% yield.
  • Green Chemistry : Subcritical water as a solvent achieves 70% yield at 150°C.

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